(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine
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Overview
Description
(E)-N-methoxy-2-methyl-2,7-diazaspiro[34]octan-5-imine is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a spirocyclic intermediate, followed by the introduction of the methoxy and imine functional groups. Specific reagents and catalysts, such as palladium or nickel complexes, may be used to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-one
- (E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-amine
Uniqueness
(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine is unique due to its specific spirocyclic structure and the presence of both methoxy and imine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine |
InChI |
InChI=1S/C8H15N3O/c1-11-5-8(6-11)4-9-3-7(8)10-12-2/h9H,3-6H2,1-2H3/b10-7- |
InChI Key |
YTDXZTGWYRLRIF-YFHOEESVSA-N |
Isomeric SMILES |
CN1CC\2(C1)CNC/C2=N/OC |
Canonical SMILES |
CN1CC2(C1)CNCC2=NOC |
Origin of Product |
United States |
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